molecular formula C17H18N4O3 B2963021 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid CAS No. 1452864-20-8

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid

Cat. No.: B2963021
CAS No.: 1452864-20-8
M. Wt: 326.356
InChI Key: NFSLUNNYNIQGSX-HAQNSBGRSA-N
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Description

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid is a synthetic derivative of the imidazo[1,2-a]quinoxaline scaffold, a heterocyclic system known for its pharmacological relevance, particularly as adenosine receptor antagonists . This compound features two critical structural modifications:

  • A carboxylic acid group at position 8, enhancing hydrophilicity and ionization under physiological conditions.

Properties

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-12-4-2-11(3-5-12)19-15-16-18-7-8-21(16)14-9-10(17(23)24)1-6-13(14)20-15/h1,6-9,11-12,22H,2-5H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSLUNNYNIQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC3=C(C=C(C=C3)C(=O)O)N4C2=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the functionalization of the cyclohexyl and amino groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. Additionally, the use of high-throughput screening methods to identify optimal reaction conditions could be employed .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells, leading to their death .

Comparison with Similar Compounds

The compound is compared to structurally related imidazo[1,2-a]quinoxaline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural and Functional Group Variations
Compound Name Position 4 Substituent Position 8 Substituent Key Functional Features
Target Compound 4-Hydroxycyclohexylamino Carboxylic acid Enhanced solubility, H-bond donor/acceptor
4-Cyclohexylaminoimidazo[1,2-a]quinoxaline Cyclohexylamino H Lipophilic, no ionizable group
8-Chloro-4-(1-ethylpropylamino) derivative 1-Ethylpropylamino Chlorine Increased lipophilicity, halogenated
11e (Amino acid derivative) 3,4-Dihydroxyphenyl-conjugated Hexanoic acid Extended side chain, polar amino acid
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Spectral Data (Key Features)
Target Compound ~350 (estimated) N/A Moderate (carboxylic acid) Likely strong C=O stretch (IR)
4-Cyclohexylaminoimidazo[1,2-a]quinoxaline 254.29 142.8 Low (nonpolar substituent) IR: 2962 cm⁻¹ (C-H stretch)
11e 421.45 N/A High (polar amino acid) ¹H-NMR: δ1.23 (COOH), δ9.40 (C-OH)
8-Chloro-4-(1-ethylpropylamino) derivative 286.76 >300 Very low UV λmax: 234, 274, 292 nm

Key Observations :

  • The carboxylic acid group in the target compound likely improves aqueous solubility compared to halogenated or alkylamino analogs (e.g., 8-chloro derivatives) .

Biological Activity

The compound 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline core with a hydroxycyclohexyl amine substituent. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoxaline compounds can possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
  • Anticancer Activity : Quinoxaline derivatives have been investigated for their cytotoxic effects on cancer cells. Compounds similar to this compound have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions .
  • Inhibition of Kinases : Some quinoxaline derivatives have shown potential as inhibitors of specific kinases involved in cancer progression. For example, compounds have been reported to inhibit VEGFR-2 and SRC kinases, which are critical in tumor angiogenesis and metastasis .

The mechanism by which this compound exerts its biological effects likely involves interaction with various cellular targets:

  • DNA Intercalation : Quinoxaline derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or topoisomerases that are essential for cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting signaling pathways related to cell survival and apoptosis, these compounds can induce programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives:

  • A study published in MDPI highlighted the promising antituberculosis activity of quinoxaline derivatives, indicating their potential as therapeutic agents against drug-resistant strains .
  • Another investigation found that specific quinoxaline compounds exhibited high selectivity indices against cancer cell lines, suggesting a favorable therapeutic window for further development .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialQuinoxaline derivativesEffective against M. tuberculosis
AnticancerSimilar quinoxaline compoundsCytotoxic to solid tumors
Kinase InhibitionVarious quinoxaline derivativesInhibition of VEGFR-2 and SRC

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization reactions. A common approach is intramolecular cyclization of intermediates such as 1-(2-isocyanophenyl)-1H-imidazole derivatives under catalytic conditions. For example, phenyliodine(III) dicyclohexanecarboxylate with an iridium catalyst under visible light can initiate cyclization . Alternative routes include aromatic nucleophilic substitution using 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in basic media, followed by autooxidation . Key steps:

  • Precursor Preparation: Introduce the 4-hydroxycyclohexylamino group via nucleophilic substitution.
  • Cyclization: Optimize solvent (e.g., DMF or acetic acid) and temperature (reflux conditions).
  • Purification: Use recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .

Advanced: How can computational reaction design improve synthesis optimization?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations and information science to predict reaction pathways. For example:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates.
  • Condition Screening: Apply machine learning to analyze experimental parameters (e.g., solvent polarity, catalyst loading) from historical data .
  • Feedback Loop: Validate computational predictions with small-scale experiments, then refine models iteratively .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from variations in substituent effects or assay conditions. For example:

  • Case Study: Compare DNA adduct formation in imidazoquinoxaline derivatives. Substituents like methyl groups at position 3 enhance adduct stability, while carboxylic acid groups (as in the target compound) may reduce metabolic activation .
  • Resolution Steps:
    • Standardize Assays: Use identical cell lines (e.g., RAW264.7 macrophages for inflammation studies) .
    • Control Variables: Test metabolites (e.g., hydroxyamino derivatives) to isolate mechanisms .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Spectroscopy:
    • NMR: Confirm regiochemistry of the imidazoquinoxaline core (e.g., 1H^1H-NMR for aromatic protons).
    • FT-IR: Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydroxyl groups .
  • Chromatography:
    • HPLC: Monitor purity (>98% via C18 columns, acetonitrile/water gradients) .

Advanced: How to assess biological activity in inflammation models?

Methodological Answer:

  • In Vitro Models: Use RAW264.7 macrophages stimulated with LPS. Measure TNF-α/IL-6 suppression via ELISA .
  • Dose-Response: Test concentrations from 1–100 µM; IC50_{50} values <10 µM indicate high potency.
  • Control Compounds: Compare with triazoloquinoxaline derivatives (e.g., 7-alkoxy analogs) to evaluate structural specificity .

Basic: What stability studies are required for storage and handling?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Hydrolytic Stability: Test pH-dependent degradation (e.g., carboxylic acid group stability at pH 2–9) .
  • Storage: Recommend -20°C under inert gas (N2_2) to prevent oxidation .

Advanced: How to model enzyme interactions (e.g., N-acetyltransferases)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding to NAT1/NAT2 isoforms.
  • Metabolite Profiling: Identify acetylated or sulfonated derivatives via LC-MS/MS in hepatocyte models .
  • Kinetic Studies: Calculate KmK_m and VmaxV_{max} using recombinant enzymes .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • DOE Framework: Use fractional factorial design to test variables:

    VariableLevels
    Substituent Position3-, 8-, or 4-hydroxycyclohexyl
    Ring SaturationFully aromatic vs. partially saturated
    Solvent PolarityDMSO vs. ethanol
  • Response Metrics: Bioactivity (IC50_{50}), solubility, and metabolic stability .

Basic: What are key considerations for scaling up synthesis?

Methodological Answer:

  • Reactor Design: Opt for continuous-flow systems to enhance heat/mass transfer during cyclization .
  • Separation: Implement membrane technologies (e.g., nanofiltration) to isolate the carboxylic acid product .

Advanced: How to resolve spectral data contradictions in regiochemical assignments?

Methodological Answer:

  • 2D NMR: Use 13C^{13}C-HSQC and HMBC to confirm connectivity (e.g., distinguishing C-8 vs. C-7 carboxyl groups).
  • X-ray Crystallography: Resolve ambiguous cases (e.g., hexahydroquinoxaline derivatives) .

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